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Compound of Interest

Compound Name: AF488 NHS ester TEA

Cat. No.: B12377076 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing AF488 NHS Ester for the

fluorescent labeling of antibodies and subsequent application in flow cytometry. This document

outlines the chemical principles, detailed experimental protocols, and data interpretation

necessary for successful conjugation and cell staining.

Introduction to AF488 NHS Ester Labeling
Alexa Fluor™ 488 (AF488) is a bright, photostable, and pH-insensitive green fluorescent dye,

making it an ideal choice for antibody conjugation in various applications, including flow

cytometry.[1] The N-hydroxysuccinimide (NHS) ester functional group of AF488 readily reacts

with primary amines (-NH₂) present on proteins, primarily the ε-amino groups of lysine residues

and the N-terminal amine.[2][3] This reaction, known as acylation, forms a stable covalent

amide bond, permanently attaching the fluorophore to the antibody.[4] The optimal pH for this

reaction is slightly alkaline, typically between 8.3 and 9.0.[4][5] While triethylamine (TEA) can

be used as a base in non-aqueous labeling reactions, for antibody labeling in aqueous buffers,

sodium bicarbonate is more commonly employed to achieve the desired pH.[6][7]

Key Experimental Parameters and Data
Successful and reproducible antibody labeling requires careful control of several parameters.

The following table summarizes the key quantitative data for labeling a typical IgG antibody
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with AF488 NHS ester.

Parameter
Recommended
Value/Range

Notes

AF488 NHS Ester Properties

Excitation Maximum (Ex) ~494 nm [1]

Emission Maximum (Em) ~517 nm [1]

Molar Extinction Coefficient (at

494 nm)
~73,000 cm⁻¹M⁻¹ [1]

Molecular Weight ~643.4 g/mol [1]

Antibody Preparation

Antibody Purity >90%
Impurities can compete for

labeling.

Antibody Buffer Amine-free (e.g., PBS)

Buffers containing Tris or

glycine will interfere with the

reaction.[4]

Antibody Concentration 2-10 mg/mL
Lower concentrations can

reduce labeling efficiency.[4]

Labeling Reaction

Reaction pH 8.3 - 9.0 [4]

Molar Coupling Ratio

(Dye:Protein)
5:1 to 20:1

This should be optimized for

each antibody.[4]

Reaction Time 1-2 hours [4]

Reaction Temperature Room Temperature

Post-Labeling

Degree of Labeling (DOL)
4-9 moles of dye per mole of

IgG

Optimal for maintaining

antibody function and

fluorescence.[4][8]
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Experimental Protocols
Protocol for Antibody Labeling with AF488 NHS Ester
This protocol details the steps for conjugating AF488 NHS ester to an antibody.

Materials:

Antibody to be labeled (in an amine-free buffer like PBS)

AF488 NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

1 M Sodium Bicarbonate (pH 8.3)

Purification column (e.g., Sephadex G-25) or dialysis equipment

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

Antibody Preparation:

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange

using dialysis or a desalting column against PBS.[4]

Adjust the antibody concentration to 2-10 mg/mL.[4]

AF488 NHS Ester Stock Solution Preparation:

Just before use, dissolve the AF488 NHS ester in anhydrous DMSO to a concentration of

10 mg/mL.[4]

Labeling Reaction:

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to

~8.3.[2]
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Calculate the required volume of AF488 NHS ester stock solution to achieve the desired

molar coupling ratio.

Add the calculated amount of AF488 NHS ester solution to the antibody solution while

gently vortexing.

Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

Purification of the Labeled Antibody:

Separate the labeled antibody from unreacted dye using a size-exclusion chromatography

column (e.g., Sephadex G-25) or by dialysis against PBS.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).

Calculate the protein concentration and DOL using the following formulas[9][10]:

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x Correction Factor)] / ε_protein

DOL = (A₄₉₄ x Molar Extinction Coefficient of Protein) / [(A₂₈₀ - (A₄₉₄ x Correction

Factor)) x 73,000]

The correction factor for AF488 at 280 nm is typically around 0.11.[11] The molar

extinction coefficient (ε) for a typical IgG at 280 nm is ~210,000 M⁻¹cm⁻¹.[12]

Protocol for Direct Flow Cytometry Staining of Cell
Surface Antigens
This protocol outlines the procedure for staining cells with a directly conjugated AF488

antibody.

Materials:

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

AF488-conjugated primary antibody
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Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

FACS tubes

Procedure:

Cell Preparation:

Harvest cells and wash them once with Flow Cytometry Staining Buffer.

Resuspend the cells in staining buffer to a concentration of 1 x 10⁷ cells/mL.

Staining:

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.[13]

Add the predetermined optimal amount of AF488-conjugated primary antibody to the cells.

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[14]

Washing:

Add 2-3 mL of Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C.

Decant the supernatant.

Repeat the wash step twice.

Data Acquisition:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Analyze the samples on a flow cytometer using the appropriate laser and filter settings for

AF488 (e.g., 488 nm laser for excitation and a 530/30 nm bandpass filter for emission).
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Caption: Reaction of AF488 NHS Ester with a primary amine on a protein.
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Caption: Workflow for labeling an antibody with AF488 NHS Ester.
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Start: Cell Suspension
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Caption: Direct flow cytometry staining workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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